molecular formula C13H12O4 B7762896 2-(3,4-Dimethoxybenzoyl)furan

2-(3,4-Dimethoxybenzoyl)furan

Cat. No. B7762896
M. Wt: 232.23 g/mol
InChI Key: FZJQJHJSIZVERE-UHFFFAOYSA-N
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Patent
US04108997

Procedure details

Freshly distilled furan (57 ml, 790 mmoles) in dry ether (500 ml) is cooled (5° C) under nitrogen and n-butyllithium (340 ml, 2.35M in hexane) is added dropwise to the stirred solution. The mixture is stirred for 3 days at room temperature. The mixture is cooled to -30° C and a solution of 3,4-dimethoxybenzonitrile (77.5 g, 480 mmoles, described in Example I) in ether (200 ml) is added dropwise to the mixture. The brown mixture is stirred for 5 hours at room temperature. Wet tetrahydrofuran is cautiously added and the mixture is poured on ice. Hydrochloric acid (3N) is added until the mixture is acidic. The mixture is extracted with ether. The aqueous phase is rendered basic and extracted with methylene chloride. The organic extract is washed with brine, dried and evaporated. The residue is subjected to chromatography on silica gel using chloroform and the eluates are evaporated to give the title compound, mp 112°-114° C.
Name
Quantity
57 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step Two
Quantity
77.5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.C([Li])CCC.[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1[O:21][CH3:22])[C:16]#N.Cl.CC[O:26]CC>O1CCCC1>[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1[O:21][CH3:22])[C:16]([C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)=[O:26]

Inputs

Step One
Name
Quantity
57 mL
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
500 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
340 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
77.5 g
Type
reactant
Smiles
COC=1C=C(C#N)C=CC1OC
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to -30° C
STIRRING
Type
STIRRING
Details
The brown mixture is stirred for 5 hours at room temperature
Duration
5 h
ADDITION
Type
ADDITION
Details
the mixture is poured on ice
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the eluates are evaporated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
COC=1C=C(C(=O)C=2OC=CC2)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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